molecular formula C12H12N2O2 B1484161 6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097957-55-4

6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484161
M. Wt: 216.24 g/mol
InChI Key: IHCFXZZMOLDOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-BMPTD) is a novel small molecule that has gained attention in the scientific community due to its potential applications in the fields of medicinal chemistry and biochemistry. 6-BMPTD is a unique compound that has a wide range of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Neuroprotection and Anti-neuroinflammatory Activity

  • Results : Among the synthesized compounds, several showed significant anti-neuroinflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells. Additionally, some compounds exhibited neuroprotective activity by reducing expression of the endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells. Molecular docking studies indicated favorable interactions with active residues of ATF4 and NF-kB proteins .

Antimicrobial and Anticancer Activity

  • Results : These compounds exhibited antimicrobial and anticancer activities, making them potential candidates for drug development .

Apoptosis Induction in Cancer Cells

  • Results : Compound 10ec effectively inhibited colony formation in BT-474 cells in a concentration-dependent manner .

Antitubercular Potential

  • Results : These compounds showed promise as antitubercular agents, contributing to the fight against tuberculosis .

Molecular Docking Studies

  • Results : These interactions suggest potential mechanisms of action related to ER stress inhibition and the NF-kB inflammatory pathway .

Synthesis and Characterization

  • Results : The synthesized compounds demonstrated promising properties for further development as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

6-benzyl-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-11(15)8-10(13-12(14)16)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCFXZZMOLDOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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